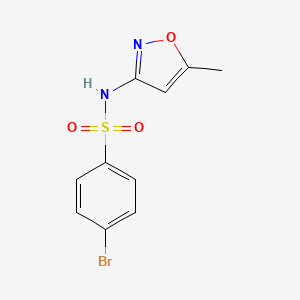

4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAPGWWOGQDTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349993 | |

| Record name | 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349614-44-4 | |

| Record name | 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-methyl-1,2-oxazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, although specific conditions for these reactions are less common.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

Oxidation and Reduction: May involve oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Coupling Reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate and solvents like toluene.

Major Products Formed:

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Coupling Reactions: Products are more complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has emerged as a crucial building block for synthesizing potential therapeutic agents. Its sulfonamide moiety makes it particularly effective against bacterial infections. The compound has been investigated for:

- Antimicrobial Activity : It exhibits promising results against various bacterial strains, making it a candidate for developing new antibiotics .

- Analgesic Properties : Studies have shown that derivatives of this compound can inhibit pain pathways, demonstrating potential in pain management therapies .

Materials Science

The unique electronic and optical properties of this compound allow its application in developing new materials. Researchers are exploring its use in:

- Organic Electronics : The compound's properties may be leveraged in organic light-emitting diodes (OLEDs) and other electronic devices .

Biological Studies

This compound serves as a valuable probe in biochemical assays to study enzyme interactions and inhibition mechanisms. It has been utilized in:

- Enzyme Inhibition Studies : The interaction of this compound with specific enzymes provides insights into its mechanism of action and potential therapeutic effects .

- Targeting Biological Pathways : Research indicates that it can inhibit pathways involving important receptors like FGFR2, contributing to cancer research .

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial properties of derivatives synthesized from this compound. Compounds demonstrated significant activity against Klebsiella pneumoniae, Salmonella typhimurium, and Escherichia coli, showcasing the potential for developing new antibiotics .

Case Study 2: Analgesic Activity Assessment

In another study, the analgesic effects were evaluated using pharmacological tests such as the writhing test and hot plate test. Results indicated that certain derivatives exhibited superior analgesic activity compared to standard pain medications like pentazocine .

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is primarily related to its sulfonamide group. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to a decrease in folate production, ultimately hindering bacterial growth and proliferation. The oxazole moiety may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

- 4-Methyl derivative (C17H17N3O5S2): Crystal System: Monoclinic (space group P21/c) with unit cell parameters a = 10.6294 Å, b = 12.2394 Å, c = 14.9673 Å, and β = 106.863° . Planarity: Phenyl and oxazole rings exhibit low r.m.s. deviations (0.0068–0.0058 Å), with dihedral angles between rings A/B and A/C at 81.27° and 9.12°, respectively . Key Difference: The methyl group at the para position introduces steric and electronic effects distinct from bromine.

- Sulfamethoxazole (SMX) (4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide): Substituent: Amino group (-NH2) at the para position. Properties: Lower molecular weight (253.28 g/mol vs. ~407.46 g/mol for bromo/methyl derivatives) and higher solubility due to the electron-donating amino group . Biological Role: Clinically used antibiotic with well-documented degradation pathways under hydrodynamic cavitation .

- Schiff Base Derivative (4-{[(E)-2,3-dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide): Substituent: Aromatic Schiff base introduces hydrogen-bonding (O–H⋯N, N–H⋯N) and π-π interactions (Cg⋯Cg = 3.79 Å), forming 1D polymeric chains . Dihedral Angles: 16.83° (A/B) and 78.87° (A/C), contrasting sharply with the methyl derivative’s angles .

Bromine vs. Other Substituents

- Methyl groups (electron-neutral) and Schiff bases (electron-delocalizing) modulate electronic profiles differently, affecting redox stability and intermolecular interactions .

- Steric Effects: Bromine’s larger van der Waals radius (1.85 Å vs. 1.70 Å for -CH3) may hinder packing efficiency, as seen in the monoclinic system’s larger unit cell volume (1863.5 ų for the methyl derivative) .

Solubility and Stability

Antimicrobial Activity

- SMX : Broad-spectrum antibiotic targeting folate synthesis; often combined with trimethoprim (cotrimoxazole) .

- 4-Methyl derivative : Synthesized for antimicrobial screening but lacks clinical data .

- Bromo derivative : The bromine atom may enhance halogen bonding with biological targets, though this requires empirical validation.

Biological Activity

4-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research and industry.

Overview of the Compound

Chemical Structure : The compound features a bromine atom on a benzene ring, linked to a sulfonamide group and a 5-methyl-1,2-oxazole moiety. Its molecular formula is CHBrNOS, with a molecular weight of approximately 305.19 g/mol.

Synthesis : The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-methyl-1,2-oxazole-3-amine in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

Target Proteins

The primary targets for this compound include:

- Extracellular signal-regulated kinase 2 (ERK2) : Involved in cell signaling pathways that regulate various cellular processes.

- Fibroblast growth factor receptor 2 (FGFR2) : Plays a crucial role in cell growth and development.

Mode of Action

The compound interacts with these targets through molecular docking studies, suggesting that it may inhibit or modulate their activity. This interaction can influence various cellular functions, including signaling pathways and gene expression.

Anti-inflammatory Effects

Research into similar sulfonamide derivatives indicates potential anti-inflammatory effects. For example, studies have demonstrated that certain benzenesulfonamides can significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .

Absorption and Distribution

The compound is reported to be stable to air and moisture and is soluble in organic solvents such as dioxane and dimethyl sulfoxide (DMSO). These properties suggest good bioavailability and distribution characteristics within biological systems.

Metabolism

While detailed metabolic pathways for this specific compound are not well-characterized, sulfonamides generally undergo hepatic metabolism. They can interact with cytochrome P450 enzymes, which may influence their pharmacokinetic profiles .

Medicinal Chemistry

This compound serves as a valuable building block for synthesizing potential therapeutic agents targeting various diseases. Its unique structure allows for further functionalization to enhance biological activity or selectivity.

Biochemical Assays

This compound can be utilized as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to bind to specific proteins makes it useful for elucidating biochemical pathways and drug-target interactions .

Case Studies and Experimental Data

Recent studies have highlighted the biological activities of related sulfonamides:

| Study | Findings |

|---|---|

| Leblond & Hoff (1994) | Demonstrated that certain sulfonamides decreased heart rate in rat models, indicating cardiovascular effects. |

| Wu et al. (1999) | Identified sulfonamide derivatives as endothelin receptor-A inhibitors, which can attenuate pulmonary hypertension. |

| Schwartz et al. (1995) | Found that some sulfonamides act as carbonic anhydrase inhibitors, potentially beneficial in heart failure treatment. |

These findings underscore the potential therapeutic applications of sulfonamide derivatives, including this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide?

- Methodology :

- Microwave-assisted synthesis : Yields up to 88% have been reported for analogous sulfonamide derivatives (e.g., sulfamethoxazole) by reacting precursors in DMF under microwave irradiation. This method reduces reaction time compared to traditional reflux .

- Conventional reflux : Lower yields (~50%) are typical due to prolonged heating and side reactions. Catalysts like acetic acid can improve efficiency .

- Key Data :

| Method | Yield (%) | Reaction Time | Catalyst |

|---|---|---|---|

| Microwave-assisted | 88 | 1 hour | None |

| Reflux | 50 | 24 hours | Acetic acid |

Q. How is the crystal structure of this compound characterized?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to determine space group, unit cell parameters, and hydrogen bonding motifs .

- Software : WinGX or ORTEP-3 for visualization and analysis of thermal ellipsoids and intermolecular interactions .

- Key Parameters (from analogous compounds):

| Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

|---|---|---|---|---|---|---|---|

| P1 | 7.188 | 10.668 | 11.686 | 92.18 | 99.78 | 99.61 | 868.74 |

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions influence the supramolecular assembly of this compound?

- Methodology :

- Graph set analysis : Identify motifs like S(6) rings (intramolecular O–H⋯N bonds) and R₂²(8) dimers (intermolecular N–H⋯N bonds) using crystallographic data .

- π-π stacking : Measure centroid distances (e.g., 3.79 Å between benzene rings) using PLATON or Mercury software .

- Key Observations :

- Intramolecular H-bonds stabilize planar conformations.

- Dimers linked via N–H⋯N bonds form 1D polymeric chains along [101] .

Q. What strategies resolve contradictions in reported crystallographic data for sulfonamide derivatives?

- Methodology :

- Data validation : Cross-check refinement parameters (R-factors, wR₂) and hydrogen atom placement. For example, SHELXL allows riding H-atom models with Uiso = 1.2–1.5×Ueq .

- Thermal motion analysis : Use anisotropic displacement parameters to identify disorder or dynamic effects.

- Case Study : Discrepancies in dihedral angles (e.g., 16.83° vs. 78.87° between aromatic groups) may arise from solvent effects or temperature during data collection .

Q. How can computational methods predict the biological activity of brominated sulfonamides?

- Methodology :

- Molecular docking : Use AutoDock or Schrödinger Suite to simulate interactions with target enzymes (e.g., dihydropteroate synthase for antibiotic activity) .

- QSAR modeling : Correlate electronic properties (e.g., LogP = 3.1, PSA = 106.6 Ų) with bioavailability .

- Experimental Validation :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against gram-positive/negative bacteria .

Q. What advanced oxidation processes (AOPs) degrade sulfonamide contaminants like this compound in water?

- Methodology :

- Photo-electrochemical systems : Generate HClO/Fe²⁺ Fenton-like reagents to degrade sulfonamides. Monitor degradation via HPLC or LC-MS .

- Cyclodextrin adsorbents : Enhance removal efficiency by combining adsorption with AOPs (e.g., UV/O₃) .

- Key Metrics :

| Process | Degradation Efficiency (%) | Half-life (days) |

|---|---|---|

| UV/H₂O₂ | 85 | 2.1 |

| Adsorbent + AOP | 95 | 1.5 |

Methodological Troubleshooting

Q. How to address low yields in sulfonamide synthesis?

- Solutions :

- Optimize solvent polarity (e.g., DMF > methanol) to enhance reactant solubility.

- Introduce microwave irradiation to reduce side reactions .

Q. Why do crystallographic R-factors exceed acceptable thresholds?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.